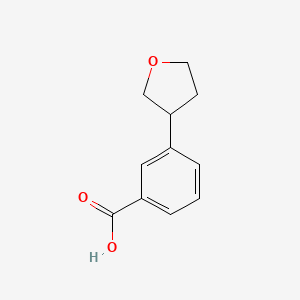

3-(Oxolan-3-yl)benzoic acid

CAS No.: 1423034-98-3

Cat. No.: VC2864998

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423034-98-3 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(oxolan-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H12O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13) |

| Standard InChI Key | BFDFXYGXUTXWQN-UHFFFAOYSA-N |

| SMILES | C1COCC1C2=CC(=CC=C2)C(=O)O |

| Canonical SMILES | C1COCC1C2=CC(=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity

3-(Oxolan-3-yl)benzoic acid features a carboxylic acid group attached to a benzene ring, which is directly connected to an oxolane ring at the meta position. The oxolane component, also known as tetrahydrofuran, is a five-membered heterocyclic ring containing an oxygen atom. Unlike some related compounds such as 4-Nitro-3-(oxolan-3-yloxy)benzoic acid, this compound features a direct carbon-carbon bond between the oxolane ring and the benzene ring, rather than having an oxygen bridge between these moieties.

Physical and Chemical Properties

The physical and chemical properties of 3-(Oxolan-3-yl)benzoic acid can be characterized based on its structural components. As a benzoic acid derivative, it possesses acidic properties due to the carboxylic acid group. The presence of the oxolane ring enhances its solubility profile compared to benzoic acid alone, potentially improving its solubility in polar organic solvents while maintaining some degree of water solubility.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | Approximately 192.21 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Soluble in polar organic solvents (methanol, ethanol, acetonitrile); partially soluble in water |

| Melting Point | Expected range: 150-180°C (estimated based on similar compounds) |

| pKa | Approximately 4.0-4.5 (carboxylic acid group) |

Structural Analysis and Characterization

The structural characterization of 3-(Oxolan-3-yl)benzoic acid would typically involve various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons, the oxolane ring protons, and the carboxylic acid proton.

-

Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid (C=O stretch at approximately 1700 cm⁻¹) and C-O stretching from the oxolane ring.

-

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns distinctive to this structure.

Synthesis Methodologies

Retrosynthetic Analysis

The synthesis of 3-(Oxolan-3-yl)benzoic acid can be approached through several strategic routes. A retrosynthetic analysis suggests that this compound could be prepared through the following pathways:

-

Direct coupling of 3-bromobenzoic acid with oxolan-3-yl boronic acid via Suzuki coupling

-

Carboxylation of 3-(oxolan-3-yl)benzene

-

Oxidation of 3-(oxolan-3-yl)benzaldehyde

Synthetic Procedures

The most practical approach likely involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. A general synthetic procedure would involve:

-

Preparation of the oxolan-3-yl boronic acid or boronic ester

-

Palladium-catalyzed coupling with 3-bromobenzoic acid

-

Purification through recrystallization or column chromatography

The reaction conditions typically require:

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A base (K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

An appropriate solvent system (THF/water, dioxane/water)

-

Temperatures between 60-100°C

-

Reaction time of 12-24 hours

Purification Methods

Purification of 3-(Oxolan-3-yl)benzoic acid would typically involve:

-

Initial work-up by acidification to ensure the carboxylic acid is in its protonated form

-

Extraction with an organic solvent such as ethyl acetate

-

Recrystallization from an appropriate solvent system (ethanol/water or acetone/hexane)

-

Column chromatography if higher purity is required

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-(Oxolan-3-yl)benzoic acid is governed by its two primary functional groups:

-

The carboxylic acid group can participate in:

-

Esterification reactions

-

Amide formation

-

Reduction to aldehydes or alcohols

-

Decarboxylation under specific conditions

-

-

The oxolane ring can undergo:

-

Ring-opening reactions under acidic conditions

-

Oxidation at the alpha position to the oxygen

-

Functionalization through C-H activation

-

Reaction Mechanisms

The carboxylic acid component follows standard organic acid reaction mechanisms. For example, esterification proceeds through nucleophilic acyl substitution:

-

Protonation of the carbonyl oxygen

-

Nucleophilic attack by the alcohol

-

Proton transfer steps

-

Loss of water to form the ester

The oxolane ring can participate in acid-catalyzed ring-opening reactions:

-

Protonation of the oxygen

-

Nucleophilic attack at one of the carbon atoms adjacent to oxygen

-

Formation of an open-chain product with terminal functional groups

Applications in Research and Industry

Pharmaceutical Research

3-(Oxolan-3-yl)benzoic acid has potential applications in pharmaceutical research due to its unique structure that combines aromatic and heterocyclic elements. Similar compounds have been investigated for various biological activities:

-

Anti-inflammatory properties

-

Enzyme inhibition

-

Receptor modulators

-

Building blocks for more complex bioactive molecules

The compound's relatively rigid structure with multiple potential interaction points (aromatic ring, carboxylic acid, and ether oxygen) makes it suitable for structure-activity relationship studies in drug discovery programs.

Synthetic Applications

As a bifunctional molecule, 3-(Oxolan-3-yl)benzoic acid can serve as:

-

A building block for more complex molecules

-

A precursor for functionalized polymers

-

A scaffold for combinatorial chemistry

-

A ligand precursor for coordination chemistry

Material Science

The compound's structure suggests potential applications in material science:

-

Monomers for specialty polymers

-

Components in liquid crystal formulations

-

Precursors for surface-active agents

-

Building blocks for supramolecular assemblies

Comparative Analysis with Related Compounds

Structural Analogs

A comparison of 3-(Oxolan-3-yl)benzoic acid with structurally related compounds provides insights into its unique properties and potential applications:

Structure-Activity Relationships

The positioning of the oxolane ring at the meta position of benzoic acid creates a distinct three-dimensional arrangement that influences:

-

Molecular recognition capabilities

-

Hydrogen bonding patterns

-

Conformational flexibility

-

Pharmacophore features

These properties have significant implications for the compound's potential biological activities and physicochemical behavior.

Analytical Methods for Identification and Quantification

Spectroscopic Identification

The identification of 3-(Oxolan-3-yl)benzoic acid can be achieved through:

-

¹H NMR spectroscopy: Expected to show:

-

Aromatic protons (7.2-8.2 ppm)

-

Oxolane ring protons (3.7-4.0 ppm for protons adjacent to oxygen, 1.8-2.2 ppm for others)

-

Carboxylic acid proton (10-13 ppm, broad signal)

-

-

¹³C NMR spectroscopy: Expected to show:

-

Carbonyl carbon (~170 ppm)

-

Aromatic carbons (125-140 ppm)

-

Oxolane carbons (67-72 ppm for carbons adjacent to oxygen, 30-35 ppm for others)

-

-

IR spectroscopy: Key bands include:

-

O-H stretch (3300-2500 cm⁻¹, broad)

-

C=O stretch (~1700 cm⁻¹)

-

C-O stretch (1300-1000 cm⁻¹)

-

Aromatic C=C stretches (1600-1400 cm⁻¹)

-

Chromatographic Methods

For quantification and purity assessment:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase C18 column

-

Mobile phase: acetonitrile/water with 0.1% formic acid

-

UV detection at 254 nm

-

-

Gas Chromatography (GC):

-

After derivatization (e.g., silylation or esterification)

-

Appropriate column selection based on polarity

-

Research Challenges and Future Directions

Synthesis Optimization

Future research could focus on:

-

Developing greener synthetic routes with reduced environmental impact

-

Enhancing reaction yields through catalyst optimization

-

Exploring flow chemistry approaches for continuous production

-

Investigating enzymatic routes for selective functionalization

Computational Studies

Computational approaches could provide insights into:

-

Conformational preferences and molecular dynamics

-

Interaction profiles with biological targets

-

Reaction pathway modeling

-

Physical property predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume